molecular formula C14H14ClN3O B5267210 1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea

1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea

Cat. No.: B5267210
M. Wt: 275.73 g/mol
InChI Key: YUHKCWWSTZNEJH-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea group (-NH-CO-NH-) attached to a 5-chloro-2-methylphenyl group and a 5-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea typically involves the reaction of 5-chloro-2-methylaniline with 5-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the desired urea compound.

Reaction Conditions:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: Triethylamine or other suitable bases

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted urea derivatives with different functional groups.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(5-Chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its urea group allows for hydrogen bonding and interaction with biological targets, while the chloro and methyl groups can influence its reactivity and stability.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-9-3-6-13(16-8-9)18-14(19)17-12-7-11(15)5-4-10(12)2/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHKCWWSTZNEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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